Sodium tetracosanoate Sodium tetracosanoate
Brand Name: Vulcanchem
CAS No.: 18080-73-4
VCID: VC21041667
InChI: InChI=1S/C24H48O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Molecular Formula: C24H47NaO2
Molecular Weight: 390.6 g/mol

Sodium tetracosanoate

CAS No.: 18080-73-4

Cat. No.: VC21041667

Molecular Formula: C24H47NaO2

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium tetracosanoate - 18080-73-4

Specification

CAS No. 18080-73-4
Molecular Formula C24H47NaO2
Molecular Weight 390.6 g/mol
IUPAC Name sodium;tetracosanoate
Standard InChI InChI=1S/C24H48O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1
Standard InChI Key ROYMYVICTPBXGZ-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium tetracosanoate (CAS No. 18080-73-4) belongs to the family of fatty acid salts, specifically categorized as a very long-chain fatty acid salt. With the molecular formula C₂₄H₄₇NaO₂ and a molecular weight of 390.619 g/mol, this compound presents a unique chemical structure that determines its physical and chemical behavior . The structural backbone consists of a saturated 24-carbon chain with a terminal carboxylate group coordinated with a sodium counterion. This structure provides the compound with both hydrophobic properties (from the long hydrocarbon chain) and hydrophilic properties (from the carboxylate sodium end), making it amphiphilic in nature.

The IUPAC name for this compound is sodium;tetracosanoate, and it is also commonly known by several synonyms including tetracosanoic acid sodium salt, lignoceric acid sodium salt, and sodium lignocerate . The structural representation can be characterized through several identifiers including InChI (InChI=1S/C24H48O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1) and SMILES notation (CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]), which provide standardized representations of its molecular structure .

Sodium tetracosanoate is derived from tetracosanoic acid, which itself is classified as a very long-chain fatty acid that naturally occurs in various biological systems. The formation of the sodium salt involves the deprotonation of the carboxylic acid group of tetracosanoic acid, resulting in a negatively charged carboxylate ion paired with a sodium cation . This structural arrangement significantly alters the physical properties of the compound compared to its parent acid, particularly in terms of solubility and melting characteristics.

The compound's structure directly influences its chemical reactivity and physical behavior. The long hydrocarbon chain contributes to strong van der Waals interactions, while the ionic carboxylate head facilitates interactions with polar solvents and other ionic species. These structural characteristics determine the compound's behavior in different environments and its potential applications in various fields.

Physical and Chemical Properties

Sodium tetracosanoate exhibits distinctive physical and chemical properties that significantly influence its behavior in various systems and applications. The compound has a density of approximately 0.879 g/cm³, making it less dense than water . Its melting point is relatively high due to the long hydrocarbon chain, and its boiling point is approximately 405.9°C at 760 mmHg, indicating considerable thermal stability . The flash point of sodium tetracosanoate is around 182.2°C, which is an important parameter for safety considerations in handling and storage .

The compound demonstrates limited water solubility due to its long hydrocarbon chain, but the polar carboxylate head group enhances its solubility in polar solvents compared to the parent acid. In contrast to tetracosanoic acid, which is practically insoluble in water, sodium tetracosanoate exhibits ionic characteristics that increase its interaction with polar molecules and improve its dispersion in aqueous systems. This amphiphilic nature allows sodium tetracosanoate to function effectively as a surfactant, capable of forming micelles in aqueous solutions above a critical concentration.

Table 1 summarizes the key physical and chemical properties of sodium tetracosanoate:

PropertyValueReference
Molecular FormulaC₂₄H₄₇NaO₂
Molecular Weight390.619 g/mol
Density0.879 g/cm³
Boiling Point405.9°C at 760 mmHg
Flash Point182.2°C
LogP7.33840
Vapor Pressure2.57×10⁻⁷ mmHg at 25°C

The chemical reactivity of sodium tetracosanoate is primarily associated with its carboxylate functional group. This group can participate in various reactions including ion exchange, salt formation with other metal ions, and esterification under appropriate conditions. The long hydrocarbon chain remains relatively inert under most conditions but can undergo oxidation at elevated temperatures or in the presence of strong oxidizing agents. The compound's stability is generally high under normal environmental conditions, but it may degrade under extreme pH conditions or high temperatures.

The surfactant properties of sodium tetracosanoate derive from its amphiphilic structure, with the hydrophobic chain and hydrophilic carboxylate head allowing it to reduce surface tension at air-water interfaces and form organized structures such as micelles in aqueous solutions. These surface-active properties are fundamental to many of the compound's applications in industrial and research settings.

Synthesis and Production Methods

The synthesis of sodium tetracosanoate typically involves the neutralization of tetracosanoic acid with an appropriate sodium source, most commonly sodium hydroxide or sodium bicarbonate. The process begins with obtaining tetracosanoic acid, which can be isolated from natural sources or synthesized through various chemical routes. Several methodological approaches have been developed for the production of sodium tetracosanoate, each with specific advantages and limitations depending on the intended application and scale of production.

Laboratory Synthesis

In laboratory settings, sodium tetracosanoate is commonly prepared through the saponification of methyl tetracosanoate using sodium hydroxide. This process involves the alkaline hydrolysis of the methyl ester under controlled conditions. The reaction is typically conducted at temperatures between 60-80°C to ensure complete conversion while preventing decomposition of the products . The stoichiometric ratio of sodium hydroxide to the ester is maintained at approximately 1:1 to achieve optimal conversion efficiency. The reaction can be represented by the following equation:

C₂₄H₄₇COOCH₃ + NaOH → C₂₄H₄₇COONa + CH₃OH

The reaction progress can be monitored using Fourier Transform Infrared (FTIR) spectroscopy, tracking the disappearance of the ester carbonyl stretching band (approximately 1740 cm⁻¹) and the appearance of the carboxylate stretching bands. Upon completion, the reaction mixture is typically processed through several purification steps, including filtration, recrystallization, and drying, to obtain the pure sodium tetracosanoate product. Recrystallization is often performed using ethanol-water mixtures (typically 3:1 v/v) to achieve a purity exceeding 95%.

Another laboratory approach involves the direct neutralization of tetracosanoic acid with sodium bicarbonate or sodium carbonate in an appropriate solvent system. This method is particularly useful when starting with the purified acid:

C₂₄H₄₇COOH + NaHCO₃ → C₂₄H₄₇COONa + H₂O + CO₂

The reaction is typically conducted in an aqueous-alcoholic medium to facilitate the solubilization of the reactants and the release of carbon dioxide. The resulting sodium salt can be isolated through solvent evaporation and subsequent purification steps.

Industrial Production

Industrial-scale production of sodium tetracosanoate often employs continuous or semi-continuous processes that maximize efficiency and yield. These processes frequently utilize fatty acid mixtures derived from natural oils and fats containing tetracosanoic acid. The production often follows a general pathway similar to that used for other fatty acid sodium salts, with appropriate modifications to accommodate the specific properties of tetracosanoic acid.

A common industrial approach involves the hydrolysis of triglycerides containing tetracosanoic acid, followed by separation of the fatty acid mixture and subsequent neutralization with sodium hydroxide:

  • Hydrolysis of triglycerides: Triglycerides → Fatty acids + Glycerol

  • Separation of tetracosanoic acid from the fatty acid mixture

  • Neutralization: C₂₄H₄₇COOH + NaOH → C₂₄H₄₇COONa + H₂O

Industrial production may also utilize transesterification of oils containing tetracosanoic acid to produce methyl esters, followed by saponification with sodium hydroxide. This approach is exemplified in research on sesame oil fatty acid methyl esters, where transesterification was employed to create methyl esters that were subsequently used for further derivatization . In this study, sesame oil was transesterified to produce sesame fatty methyl esters (SEFAMEs) with a 95% yield, demonstrating the efficiency of this approach for producing fatty acid derivatives.

The purification methods employed in industrial settings typically include filtration, centrifugation, spray drying, or flaking, depending on the desired form of the final product. Quality control measures commonly involve chromatographic techniques, spectroscopic methods, and physical property determinations to ensure product consistency and purity.

Applications and Utilization

Sodium tetracosanoate finds applications across diverse fields due to its unique structural and physicochemical properties. The compound's long hydrocarbon chain coupled with its ionic carboxylate head group makes it particularly valuable in applications requiring surface-active properties, emulsification capabilities, or specific interactions with biological systems. The range of applications continues to expand as research reveals new potential uses for this versatile compound.

Industrial Applications

Lipidomics research utilizes sodium tetracosanoate as an internal standard for quantitative analysis of lipid profiles in biological samples. Its relatively low natural abundance in most biological systems makes it suitable as an exogenous reference compound. The ionization efficiency and chromatographic behavior of sodium tetracosanoate have been characterized in various analytical platforms, enabling its effective use in standardization protocols.

Table 2 summarizes the key applications of sodium tetracosanoate across different industries:

IndustryApplicationsKey Properties Utilized
CosmeticsEmulsifier, thickening agent, moisturizerSurfactant properties, film formation, emulsion stabilization
FoodEmulsifier, stabilizerSurfactant properties, compatibility with food matrices
Industrial CleaningSurfactant in detergent formulationsSurface activity, oil-dispersing capabilities
Analytical ChemistryStandard for chromatographic analysisWell-defined structure, high purity
LipidomicsInternal standard for quantitative analysisLow natural abundance, defined ionization behavior

Biological and Pharmaceutical Relevance

The biological significance of sodium tetracosanoate relates primarily to its parent compound, tetracosanoic acid, which plays roles in various biological systems. Tetracosanoic acid is found in cellular membranes, particularly in specialized tissues, and is involved in maintaining membrane integrity and function . As a sodium salt, sodium tetracosanoate may interact differently with biological systems compared to the free acid, potentially affecting its bioavailability and biological activity.

In pharmaceutical research, sodium tetracosanoate has been investigated for potential applications in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs . The amphiphilic nature of the compound allows it to form micellar structures that can encapsulate hydrophobic pharmaceutical compounds, potentially improving their dissolution characteristics and absorption profiles. While research in this area is ongoing, preliminary findings suggest promising applications in pharmaceutical formulation technology.

Comparative Analysis with Related Compounds

Sodium tetracosanoate belongs to a broader class of fatty acid salts, sharing structural and functional similarities with other compounds in this category while exhibiting distinctive characteristics due to its specific carbon chain length and counterion. A comparative analysis provides insights into the structure-property relationships within this class of compounds and highlights the unique attributes of sodium tetracosanoate in various applications.

Comparison with Parent Acid

Tetracosanoic acid (lignoceric acid), the parent compound of sodium tetracosanoate, differs significantly in its physical and chemical properties due to the presence of the carboxylic acid group instead of the carboxylate salt. Tetracosanoic acid is a straight-chain saturated fatty acid classified as a very long-chain fatty acid (VLCFA) . It displays much lower water solubility compared to its sodium salt, being practically insoluble in water and more soluble in organic solvents . The melting point of tetracosanoic acid is also different from that of sodium tetracosanoate, reflecting the distinct intermolecular forces present in the two compounds.

The biological roles of tetracosanoic acid include functions as a component of plant waxes, a component in certain sphingolipids, and a metabolite in various organisms . In human metabolism, tetracosanoic acid has been detected and quantified in various biological fluids and tissues, indicating its presence in normal physiological processes . The conversion to the sodium salt alters the compound's behavior in biological systems, potentially affecting its absorption, distribution, and metabolic fate.

Comparison with Other Metal Salts of Tetracosanoic Acid

Potassium tetracosanoate (C₂₄H₄₇KO₂, CAS No. 18206-16-1) represents another alkali metal salt of tetracosanoic acid with properties similar to those of sodium tetracosanoate but with some distinct differences. The potassium counterion results in slight variations in solubility, crystalline structure, and hygroscopicity compared to the sodium salt. These differences can be significant in certain applications where the specific counterion affects performance characteristics. The molecular weight of potassium tetracosanoate (406.7 g/mol) is higher than that of sodium tetracosanoate (390.6 g/mol) due to the difference in atomic weight between potassium and sodium.

Calcium and magnesium salts of tetracosanoic acid exhibit even greater differences in physical properties due to the divalent nature of these metal ions, which results in distinct crystalline structures and altered solubility profiles. These differences influence the selection of specific metal salts for particular applications based on their physical and chemical behavior in the intended systems.

Table 3 presents a comparison of sodium tetracosanoate with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences from Sodium TetracosanoateReference
Tetracosanoic acidC₂₄H₄₈O₂368.64Carboxylic acid form; lower water solubility; different melting point
Potassium tetracosanoateC₂₄H₄₇KO₂406.7Different counterion; slight variations in solubility and crystal structure
Methyl tetracosanoateC₂₅H₅₀O₂382.66Methyl ester; not ionic; different solubility profile
Sodium hexadecanoate (sodium palmitate)C₁₆H₃₁NaO₂278.4Shorter carbon chain (C16 vs C24); different physical properties

Comparison with Shorter-Chain Fatty Acid Salts

Sodium tetracosanoate differs substantially from shorter-chain fatty acid sodium salts such as sodium palmitate (C₁₆H₃₁NaO₂) or sodium stearate (C₁₈H₃₅NaO₂) in terms of physical properties and behavior in various systems. The longer hydrocarbon chain of sodium tetracosanoate results in stronger van der Waals interactions, leading to higher melting points, lower water solubility, and different critical micelle concentration (CMC) values compared to shorter-chain homologs .

In surfactant applications, these differences manifest in altered surface tension reduction capabilities, micelle formation characteristics, and interaction with other components in formulations. Generally, as the chain length increases, the hydrophobicity increases, resulting in stronger interactions with hydrophobic substances but reduced water compatibility. This trade-off influences the selection of specific chain lengths for particular applications based on the required balance of properties.

Research on methyl ester sulfonates derived from different fatty acids has demonstrated how chain length affects surfactant properties such as critical micelle concentration, surface tension, and Krafft temperature . While this research focused on sulfonated derivatives rather than simple carboxylate salts, the principles regarding the influence of chain length on physicochemical properties apply similarly to the fatty acid sodium salt series, including sodium tetracosanoate.

Research Findings and Analytical Characterization

Scientific research on sodium tetracosanoate encompasses various aspects including synthesis optimization, physicochemical characterization, analytical method development, and exploration of potential applications. The compound has been studied using diverse analytical techniques to elucidate its structure, purity, and behavior in different environments, providing valuable insights for both fundamental understanding and practical applications.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful technique for confirming the structure of sodium tetracosanoate and assessing its purity. Proton (¹H) NMR analysis typically reveals characteristic signals for the terminal methyl protons (δ 0.8-0.9 ppm), the methylene protons of the hydrocarbon chain (δ 1.2-1.3 ppm), and the alpha methylene protons adjacent to the carboxylate group (δ 2.1-2.3 ppm) . The absence of a signal around δ 12 ppm (typical for carboxylic acid protons) confirms the complete conversion to the sodium salt form. Carbon (¹³C) NMR spectroscopy provides additional structural confirmation, with a characteristic signal for the carboxylate carbon appearing around δ 180 ppm, distinctly different from the carboxylic acid or ester carbonyl signals.

Fourier Transform Infrared (FTIR) spectroscopy offers complementary structural information, particularly regarding the carboxylate functional group. The characteristic asymmetric and symmetric stretching bands of the carboxylate group (typically around 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively) confirm the presence of the salt form rather than the carboxylic acid or ester . Additional bands corresponding to the hydrocarbon chain (C-H stretching at 2800-3000 cm⁻¹) provide further structural confirmation.

Mass spectrometry, particularly when coupled with chromatographic techniques, enables the determination of molecular weight and assessment of purity. Electrospray ionization (ESI) in negative mode typically produces the deprotonated tetracosanoate ion [C₂₄H₄₇O₂]⁻ with a mass-to-charge ratio (m/z) of 367.4, while positive mode may show sodium adducts of multiple tetracosanoate anions. These characteristic mass spectral patterns facilitate the identification and quantification of sodium tetracosanoate in complex mixtures.

Thermodynamic and Solution Properties

Research on the solution properties of surfactants, including fatty acid salts similar to sodium tetracosanoate, has provided insights into their behavior in aqueous systems. Studies on methyl ester sulfonates derived from fatty acids have investigated critical parameters such as critical micelle concentration (CMC), surface tension reduction, and thermodynamic properties of micellization . While specific data for sodium tetracosanoate may be limited, the principles established for related compounds can be reasonably extrapolated based on structure-property relationships.

The thermodynamic properties of micellization, characterized by parameters such as the Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic), provide insights into the energetics of aggregate formation in aqueous solutions. Research on related surfactants has demonstrated that the free energy of micellization becomes more negative with increasing hydrocarbon chain length, suggesting that sodium tetracosanoate would exhibit a strong thermodynamic driving force for micelle formation due to its long 24-carbon chain .

Temperature-dependent studies of surfactant behavior have revealed that some long-chain surfactants exhibit U-shaped curves for CMC as a function of temperature, with a minimum at a specific temperature. This behavior reflects the complex interplay between entropy and enthalpy contributions to the free energy of micellization at different temperatures . Such temperature dependence may be relevant for applications of sodium tetracosanoate in systems subject to temperature variations.

Table 4 presents key analytical methods and their applications in the characterization of sodium tetracosanoate:

Analytical TechniqueInformation ProvidedKey ParametersReference
¹H NMR SpectroscopyProton environments, structural confirmationChemical shifts (δ 0.8-0.9, 1.2-1.3, 2.1-2.3 ppm)
FTIR SpectroscopyFunctional group identificationCarboxylate stretching (1550-1650, 1400-1450 cm⁻¹)
GC-MSMethyl ester analysis after derivatizationRetention time, mass spectral pattern
UHPLC-MSHigh-resolution separation and identificationChromatographic retention, mass accuracy
Surface Tension MeasurementsSurfactant efficiency and effectivenessSurface tension vs. concentration curve, CMC

Current Research Directions and Challenges

Current research involving sodium tetracosanoate and related compounds focuses on several directions, including the development of sustainable synthesis methods, exploration of novel applications, and detailed characterization of structure-property relationships. Challenges in working with this compound include its relatively low water solubility, which may limit certain applications, and the need for specialized analytical techniques for accurate quantification in complex matrices.

The development of "green" synthesis routes for sodium tetracosanoate, utilizing renewable feedstocks and environmentally friendly reagents and conditions, represents an important research direction aligned with broader sustainability goals. The optimization of reaction conditions to maximize yield and purity while minimizing energy consumption and waste generation continues to be explored. The potential use of enzymatic routes for the synthesis or modification of tetracosanoic acid derivatives offers promising avenues for environmentally responsible production methods.

Research gaps that warrant further investigation include the detailed characterization of sodium tetracosanoate's behavior in complex formulations, its interactions with biological membranes and proteins, and its long-term stability under various environmental conditions. Additionally, the development of standardized analytical methods specifically optimized for sodium tetracosanoate would facilitate more consistent and comparable research outcomes across different studies.

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